molecular formula C14H13FN2O4 B5293906 1-({2-[(3-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)azetidin-3-ol

1-({2-[(3-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)azetidin-3-ol

Cat. No. B5293906
M. Wt: 292.26 g/mol
InChI Key: CMGCPKRPPOIYCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-({2-[(3-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)azetidin-3-ol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized through a specific method and has been extensively studied for its mechanism of action and physiological effects.

Scientific Research Applications

1-({2-[(3-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)azetidin-3-ol has been extensively studied for its potential applications in various fields of science. One of the primary applications is in medicinal chemistry, where this compound has shown promising results in the treatment of various diseases such as cancer, inflammation, and neurological disorders. It has been found to have potent anti-cancer activity by inhibiting the growth and proliferation of cancer cells. Additionally, it has also been shown to have anti-inflammatory properties by reducing the production of inflammatory cytokines. Furthermore, it has been studied for its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.

Mechanism of Action

The mechanism of action of 1-({2-[(3-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)azetidin-3-ol is not fully understood. However, it is believed to exert its effects by inhibiting specific enzymes and signaling pathways that are involved in the development and progression of various diseases. For example, it has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression and chromatin remodeling. By inhibiting HDACs, this compound can induce cell cycle arrest and apoptosis in cancer cells. Additionally, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory prostaglandins. By inhibiting COX-2, this compound can reduce inflammation and associated pain.
Biochemical and Physiological Effects:
1-({2-[(3-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)azetidin-3-ol has been shown to have various biochemical and physiological effects. For example, it has been shown to induce cell cycle arrest and apoptosis in cancer cells by inhibiting HDACs. Additionally, it has been shown to reduce inflammation and associated pain by inhibiting COX-2. Furthermore, it has been studied for its potential use in treating neurological disorders by targeting specific signaling pathways involved in the development and progression of these diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-({2-[(3-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)azetidin-3-ol in lab experiments is its potent and specific activity against various enzymes and signaling pathways. This allows for precise and targeted manipulation of these pathways, which can lead to a better understanding of their role in disease development and progression. Additionally, this compound has been extensively studied, and its synthesis method has been optimized, resulting in high yields and purity. However, one of the limitations of using this compound in lab experiments is its potential toxicity and side effects, which need to be carefully monitored and controlled.

Future Directions

There are several future directions for the study of 1-({2-[(3-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)azetidin-3-ol. One of the primary directions is in the development of novel therapeutic agents for the treatment of various diseases such as cancer, inflammation, and neurological disorders. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects and toxicity. Furthermore, the synthesis method can be further optimized to improve yields and purity, which can lead to more efficient and cost-effective production of this compound. Finally, more studies are needed to explore the potential applications of this compound in other fields of science such as materials science and catalysis.

Synthesis Methods

The synthesis of 1-({2-[(3-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)azetidin-3-ol involves the reaction of 3-fluoroanisole with oxazol-4-ylacetic acid to form the intermediate product, which is then further reacted with azetidin-3-ol in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to yield the final product. This synthesis method has been optimized and improved over the years, resulting in high yields and purity of the compound.

properties

IUPAC Name

[2-[(3-fluorophenoxy)methyl]-1,3-oxazol-4-yl]-(3-hydroxyazetidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FN2O4/c15-9-2-1-3-11(4-9)20-8-13-16-12(7-21-13)14(19)17-5-10(18)6-17/h1-4,7,10,18H,5-6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMGCPKRPPOIYCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=COC(=N2)COC3=CC(=CC=C3)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-({2-[(3-Fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)azetidin-3-ol

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